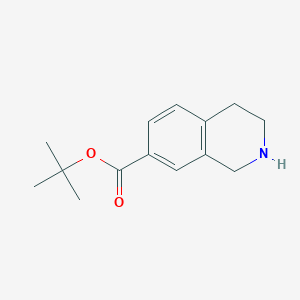
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl group attached to the 7-carboxylate position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .
作用机制
Remember, when handling chemical compounds, always follow appropriate safety guidelines. The compound “tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” should be stored away from heat and oxidizing agents, kept in a cool, dry, well-ventilated condition, and refrigerated . It’s also important to note that it’s soluble in water .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which is then reduced to yield the desired tetrahydroisoquinoline compound . One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group at the 7-carboxylate position .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The process typically involves the use of solvents such as dichloromethane or toluene and catalysts like palladium on carbon to facilitate the reaction .
化学反应分析
Types of Reactions
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and fully saturated isoquinoline derivatives .
科学研究应用
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders and other diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 7-carboxylate position enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
属性
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-5-4-10-6-7-15-9-12(10)8-11/h4-5,8,15H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUSJQIEIXQIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(CCNC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)
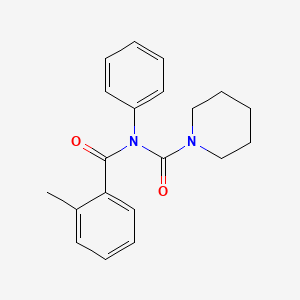

![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)
![1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2946400.png)
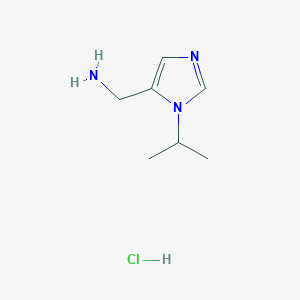
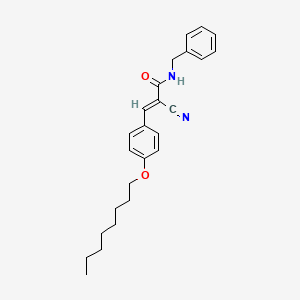
![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)
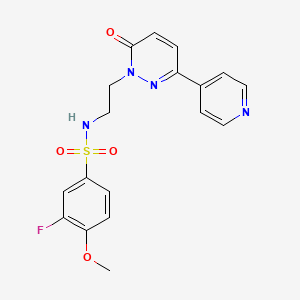
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
![4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2946407.png)
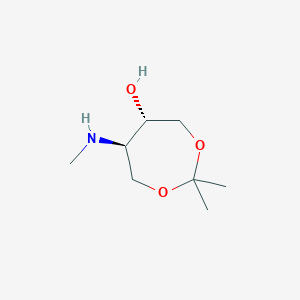
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
